molecular formula C5H7N3O3 B085784 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one CAS No. 1075-59-8

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Cat. No. B085784
CAS RN: 1075-59-8
M. Wt: 157.13 g/mol
InChI Key: ABWQLBWYPYHBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is a cyanuric acid derivative . It has a molecular weight of 157.13 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ol .


Synthesis Analysis

The compound is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular formula of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is C5H7N3O3 . The InChI code is 1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3, (H,6,7,8,9) .


Chemical Reactions Analysis

The cationic form of “4,6-Dimethoxy-1,3,5-triazin-2(1H)-one” is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 35.5±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The polar surface area is 72 Å2 . The polarizability is 14.1±0.5 10-24 cm3 . The surface tension is 47.3±7.0 dyne/cm . The molar volume is 107.1±7.0 cm3 .

Scientific Research Applications

  • Synthesis Methodology : A practical method for synthesizing 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one using dimethylamine-functionalized solid-phase reagents has been developed, demonstrating the ease of obtaining the product and the possibility of recycling the silica gel used in the process (Hioki et al., 2009).

  • Condensing Agent in Chemistry : The compound is used as an efficient condensing agent in the formation of amides and esters, offering practical advantages in terms of reaction conditions and product purification (Kunishima et al., 1999).

  • Stable Sulfenic Acid : The synthesis and characterization of 4,6-Dimethoxy-1,3,5-triazin-2-sulfenic acid, a stable crystalline solid, have been achieved, providing valuable insights into its molecular and crystal structure (Tripolt et al., 1993).

  • Organometallic Alkylation : Its reactivity has been explored in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents, leading to the formation of alkyl derivatives in moderate to good yields (Samaritani et al., 2005).

  • Synthesis of 2-Oxazolines : The compound is used in the synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing its role in facilitating chemical transformations (Bandgar & Pandit, 2003).

  • Solid-State Methyl Rearrangement : It has been studied for its unique solid-state methyl rearrangement properties, contributing to the understanding of molecular behaviors in different crystalline forms (Greenberg et al., 2001).

  • C–H Acetoxylation in Organic Synthesis : The compound serves as a removable/modifiable directing group in the regioselective acetoxylation of arenes, highlighting its utility in organic synthesis (Peng et al., 2017).

  • Photochemical Reactions : Studies have explored its role in photochemical reactions with hydrocarbons and ketones, contributing to the understanding of reaction mechanisms and product formation (Kayama et al., 1975).

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

4,6-dimethoxy-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQLBWYPYHBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274536
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

CAS RN

1075-59-8
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 2
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 3
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one
Reactant of Route 6
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Citations

For This Compound
12
Citations
M Kunishima, C Kawachi, J Monta, K Terao, F Iwasaki… - Tetrahedron, 1999 - Elsevier
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was quantitatively synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-…
Number of citations: 537 www.sciencedirect.com
ML Główka, V Bertolasi - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 43 Part 1 Pages …
Number of citations: 7 scripts.iucr.org
K Hioki, K Ohshima, Y Sota, M Tanaka… - Synthesis, 2009 - thieme-connect.com
A simple practical method for the synthesis of 4, 6-dimethoxy-1, 3, 5-triazin-2 (1H)-one was developed. The desired product was easily obtained from 2-chloro-4, 6-dimethoxy-1, 3, 5-…
Number of citations: 6 www.thieme-connect.com
H Fujita, N Hayakawa, M Kunishima - The Journal of Organic …, 2015 - ACS Publications
We have demonstrated O-benzylating abilities of both 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), which have …
Number of citations: 24 pubs.acs.org
日置和人 - Synthesis, 2009 - cir.nii.ac.jp
A Simple Practical Method for Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Using Dimelhylainine-Funclionalized Solid-Phase Reagents | CiNii Research CiNii 国立情報学研究所 …
Number of citations: 2 cir.nii.ac.jp
K Yamada, Y Igarashi, T Betsuyaku, M Kitamura… - Organic …, 2018 - ACS Publications
A new triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), has been developed. The reagent can be synthesized from inexpensive starting materials …
Number of citations: 15 pubs.acs.org
ZJ KAMIŃSKI - International Journal of Peptide and Protein …, 1994 - Wiley Online Library
According to the concept presented, esters forming an amide (peptide) bond by the mechanism S # n D N or S # * N D N involving fast decay of the tetrahedral intermediate may behave …
Number of citations: 35 onlinelibrary.wiley.com
M Kunishima, K Yamamoto, K Hioki, T Kondo… - Tetrahedron, 2007 - Elsevier
Polymer-type dehydrocondensing reagents comprising of a triazine dehydrocondensing reagent, itself in a polymerized form (Poly-Trz—MMs'), have been developed by exploiting the …
Number of citations: 21 www.sciencedirect.com
K Ishida, T Uno, T Itoh, M Kubo - Macromolecules, 2012 - ACS Publications
A novel water-soluble cyclic macromonomer, AAm-c-PEG, based on a cyclic poly(ethylene glycol) (PEG) was prepared. Radical copolymerizations of N-isopropylacrylamide (NIPAAm) …
Number of citations: 41 pubs.acs.org
CL Allen - 2012 - purehost.bath.ac.uk
First and foremost, I wish to thank Professor Jonathan Williams for giving me the opportunity to do a PhD. I thank him for his endless help, for always finding time to discuss my ideas with …
Number of citations: 3 purehost.bath.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.